2,4-Pentanedionato de Lutecio(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a light yellow crystalline powder that is soluble in organic solvents but insoluble in water . This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties.

Aplicaciones Científicas De Investigación

Lutetium (III) 2,4-pentanedionate has several scientific research applications:

Mecanismo De Acción

Target of Action

Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process

Biochemical Pathways

As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .

Result of Action

The molecular and cellular effects of Lutetium (III) 2,4-pentanedionate’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .

Action Environment

The action, efficacy, and stability of Lutetium (III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.

Análisis Bioquímico

Cellular Effects

It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.

Métodos De Preparación

Lutetium (III) 2,4-pentanedionate is typically synthesized by reacting lutetium metal with acetylacetone in an appropriate solvent. The reaction involves the formation of a complex between lutetium and the diketone acetylacetone . The synthetic route generally follows these steps:

- Dissolve lutetium metal in a solvent such as 1,2,4-trichlorobenzene.

- Add acetylacetone to the solution.

- Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen) to form the lutetium acetylacetonate complex .

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Análisis De Reacciones Químicas

Lutetium (III) 2,4-pentanedionate undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: It can undergo ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.

Thermal Decomposition: Upon heating, lutetium (III) 2,4-pentanedionate decomposes to release lutetium oxide and volatile organic compounds.

Common reagents used in these reactions include strong acids or bases for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Lutetium (III) 2,4-pentanedionate can be compared with other lanthanide acetylacetonate complexes, such as gadolinium (III) 2,4-pentanedionate and europium (III) 2,4-pentanedionate. These compounds share similar coordination chemistry but differ in their specific applications and properties:

Gadolinium (III) 2,4-pentanedionate: Used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.

Europium (III) 2,4-pentanedionate: Known for its luminescent properties and used in phosphors for lighting and display technologies.

Lutetium (III) 2,4-pentanedionate is unique due to its high stability and effectiveness as a photosensitizer in photon upconversion applications .

Propiedades

IUPAC Name |

lutetium(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWQJPYHKLRMB-LNTINUHCSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

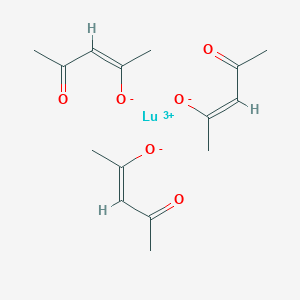

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.